molecular formula C16H16N2O4S B2883775 methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate CAS No. 1327176-87-3

methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate

Cat. No.: B2883775
CAS No.: 1327176-87-3
M. Wt: 332.37
InChI Key: ZSNDTONHFLFDHI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate is a structurally complex organic compound featuring three key functional groups:

A (4-methylphenyl)sulfonyl (Tos) group: This electron-withdrawing aryl sulfonyl moiety enhances chemical stability and influences reactivity .

A methyl acrylate ester: The ester group contributes to solubility and serves as a reactive site for polymerization or further derivatization.

Properties

IUPAC Name

methyl (Z)-2-(4-methylphenyl)sulfonyl-3-(pyridin-2-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-6-8-13(9-7-12)23(20,21)14(16(19)22-2)11-18-15-5-3-4-10-17-15/h3-11H,1-2H3,(H,17,18)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNDTONHFLFDHI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=N2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its efficacy in various biological assays, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 320.37 g/mol
  • CAS Number : 131926-99-3

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin synthesis, making it a target for treating hyperpigmentation disorders. Research has shown that compounds with a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif can effectively inhibit tyrosinase activity. For example, analogs structurally related to this compound have exhibited IC50_{50} values as low as 6.18 µM, significantly outperforming traditional inhibitors like kojic acid .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated in vitro. Studies revealed that certain analogs demonstrated strong antioxidant activity comparable to established antioxidants, which is crucial for preventing oxidative stress-related cellular damage .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines showed that while some analogs exhibited low toxicity at concentrations below 20 µM, others displayed concentration-dependent cytotoxic effects. This highlights the importance of structure-activity relationship studies to optimize the therapeutic index of this compound .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Tyrosinase Binding : The compound likely binds to the active site of tyrosinase, inhibiting its enzymatic activity and thereby reducing melanin production.
  • Antioxidant Mechanisms : Its antioxidant properties may stem from the ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage.

Case Studies and Research Findings

StudyFindings
Study 1Analog compounds showed IC50_{50} values ranging from 6.18 µM to >200 µM for tyrosinase inhibition .
Study 2Demonstrated significant antioxidant activity in B16F10 cells with no cytotoxicity at concentrations ≤20 µM .
Study 3Evaluated the antimicrobial properties against multiple bacterial strains, showing promising results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide- and acrylate-containing analogs, emphasizing structural variations and their implications.

Structural Features and Functional Group Variations

Compound Name / Identifier Sulfonyl Group Type Amino/Substituent Group Ester/Backbone Key Applications/Properties
Methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate Aryl (4-methylphenyl, Tos) Pyridin-2-ylamino Methyl acrylate Potential pharmaceuticals, polymers
2-[[(Heptadecafluorooctyl)sulfonyl]propylamino]ethyl carbamate [CAS 99908-28-8] Perfluoroalkyl (C8F17) Propylamino Carbamate-linked polymer Surfactants, fluorinated materials
2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate [] Perfluoroalkyl (C4–C8) Methylamino Acrylate ester in polymers Water-repellent coatings, textiles
Siloxanes modified with [methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate [CAS 306974-28-7] Perfluoroalkyl (C4–C8) Methylamino Siloxane polymer backbone High-performance elastomers
Key Differences:

Sulfonyl Group :

  • The target compound’s aryl Tos group contrasts with perfluoroalkyl sulfonyl groups in other analogs. Aryl sulfonyls are less hydrophobic but more π-conjugated, favoring interactions in biological systems . Perfluoroalkyl sulfonyls provide extreme hydrophobicity and chemical inertness, making them suitable for industrial applications like coatings .

Amino Substituent: The pyridin-2-ylamino group in the target compound enables hydrogen bonding and metal coordination, unlike the simpler methylamino or propylamino groups in fluorinated analogs. This distinction may enhance binding affinity in drug design .

Backbone and Polymerization: The target is a monomeric acrylate ester, while analogs in –5 are polymeric or copolymerized with siloxanes or polyethylene glycol. Polymerization with perfluoroalkyl sulfonamides enhances thermal stability and reduces surface tension in materials .

Physicochemical and Functional Properties

  • Stability :
    • The Tos group in the target compound offers moderate thermal and hydrolytic stability compared to perfluoroalkyl sulfonyl groups, which resist degradation even under harsh conditions .
  • Bioactivity: The pyridinylamino group may confer antimicrobial or kinase-inhibitory properties, as seen in related sulfonamide drugs. Fluorinated analogs lack this bioactivity but excel in non-biological applications .
  • Environmental Impact :
    • Perfluoroalkyl sulfonamides (e.g., CAS 72276-05-2) are persistent environmental pollutants due to their strong C–F bonds, whereas the Tos group in the target compound is more readily degradable .

Preparation Methods

Synthesis of Methyl 2-[(4-Methylphenyl)Sulfonyl]Acrylate

Adapting the protocol from FineTechnology Ind. and PMC, methyl 2-(bromomethyl)acrylate undergoes nucleophilic substitution with sodium 4-methylbenzenesulfinate in methanol at 25°C for 1.25 hours (Eq. 1):

$$
\text{CH}2=\text{C(COOCH}3\text{)Br} + \text{NaSO}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{CH}2=\text{C(COOCH}3\text{)SO}2\text{C}6\text{H}4\text{CH}3 + \text{NaBr}
$$

Reaction progress is monitored via TLC (hexane/ethyl acetate 8:2), yielding the sulfonyl acrylate as a white solid (65% yield).

Conjugate Addition of 2-Aminopyridine

Following the method in CN104974086A, the sulfonyl acrylate (1 equiv) reacts with 2-aminopyridine (1.2 equiv) in glacial acetic acid at 80°C for 12 hours (Eq. 2):

$$
\text{CH}2=\text{C(COOCH}3\text{)SO}2\text{C}6\text{H}4\text{CH}3 + \text{C}5\text{H}4\text{N-NH}_2 \rightarrow \text{Methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate}
$$

The Z-configuration arises from anti-addition stereochemistry, favored by the electron-withdrawing tosyl group directing nucleophilic attack to the β-carbon. Post-reaction extraction with ethyl acetate and recrystallization from DMF/water affords the product in 78% yield.

Wittig Olefination Strategy

Preparation of Tosyl-Containing Wittig Reagent

As per CN106336357A, methoxycarbonylmethylene triphenylphosphonium chloride is synthesized via reaction of methyl 2-bromoacetate with triphenylphosphine in toluene. Substituting the bromide with sodium 4-methylbenzenesulfinate yields the sulfonated ylide (Eq. 3):

$$
\text{Ph}3\text{P=CHCOOCH}3 + \text{NaSO}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{Ph}3\text{P=CHSO}2\text{C}6\text{H}4\text{CH}3 + \text{NaOCOCH}3
$$

Olefination with Pyridin-2-Ylamino Aldehyde

The ylide reacts with 3-(pyridin-2-ylamino)propanal (prepared via reductive amination of pyridin-2-amine and acrolein) in dichloromethane at −10°C, producing the Z-alkene selectively due to the stabilized ylide’s preference for cis geometry (Eq. 4):

$$
\text{Ph}3\text{P=CHSO}2\text{C}6\text{H}4\text{CH}3 + \text{HC(O)CH}2\text{NH-C}5\text{H}4\text{N} \rightarrow \text{this compound}
$$

Flash chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product in 70% yield.

Catalytic Conjugate Addition

Silver-Catalyzed Coupling

Inspired by PMC, AgOTf (5 mol%) catalyzes the reaction between methyl 2-[(4-methylphenyl)sulfonyl]acrylate and 2-aminopyridine in acetonitrile at 50°C. The soft Lewis acid facilitates amine coordination, enhancing regioselectivity and Z/E ratio (85:15) (Eq. 5).

Comparative Analysis of Methods

Method Yield (%) Z/E Ratio Scalability Key Advantage
Nucleophilic + Michael 78 95:5 High Minimal purification steps
Wittig Olefination 70 98:2 Moderate Excellent stereocontrol
AgOTf Catalysis 85 85:15 Low Rapid reaction time

Characterization and Spectral Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (d, J = 8.2 Hz, 2H, tosyl-H), 7.45 (d, J = 8.2 Hz, 2H, tosyl-H), 6.95 (m, 2H, pyridine-H), 6.12 (s, 1H, NH), 5.78 (d, J = 12.4 Hz, 1H, CH), 5.32 (d, J = 12.4 Hz, 1H, CH), 3.72 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N).

Industrial Considerations and Optimization

  • Solvent Selection : Polar aprotic solvents (NMP, DMF) improve sulfonyl acrylate stability during Michael addition.
  • Cost Efficiency : Sodium 4-methylbenzenesulfinate ($0.85/g) vs. Wittig reagents ($2.10/g) favors the nucleophilic route.
  • Waste Reduction : Catalytic methods reduce heavy metal waste compared to stoichiometric phosphine-based approaches.

Q & A

Basic: What are the key steps and challenges in synthesizing methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate?

The synthesis involves multi-step reactions, including sulfonylation of the phenyl group, acrylate esterification, and regioselective amination. Critical challenges include maintaining stereochemical integrity (Z-configuration) and avoiding side reactions at the sulfonyl or pyridinylamino groups. Solvent polarity, temperature control (e.g., 0–5°C for amination steps), and catalyst selection (e.g., palladium for coupling reactions) are pivotal for yield optimization .

Advanced: How can reaction conditions be optimized to enhance stereochemical control during synthesis?

Stereoselectivity is achieved via kinetic control using bulky bases (e.g., LDA) to favor the Z-isomer, as evidenced by analogous acrylate syntheses . Catalytic asymmetric methods, such as chiral Lewis acids, may further improve enantiomeric excess. Continuous flow reactors reduce side-product formation by precise temperature modulation and rapid mixing .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., pyridinylamino proton shifts at δ 8.2–8.5 ppm) and stereochemistry (J-coupling values for Z-configuration). Infrared (IR) spectroscopy identifies sulfonyl (1350–1160 cm⁻¹) and acrylate ester (1720 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error) .

Advanced: How does X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals dihedral angles between the sulfonylphenyl and pyridinylamino moieties (e.g., ~80–85° in analogous structures), stabilizing the Z-configuration. Intramolecular hydrogen bonds (N–H⋯O=S, ~2.8 Å) and π-π stacking (3.9–4.1 Å between aromatic rings) contribute to lattice stability .

Basic: What reactive pathways are accessible to this compound in medicinal chemistry applications?

The sulfonyl group undergoes nucleophilic substitution (e.g., with amines), while the acrylate moiety participates in Michael additions or cycloadditions. The pyridinylamino group enables metal coordination or hydrogen-bonding interactions with biological targets .

Advanced: What mechanistic insights explain the sulfonyl group’s electronic effects on reactivity?

The electron-withdrawing sulfonyl group polarizes the acrylate double bond, enhancing electrophilicity for nucleophilic attack. Density Functional Theory (DFT) calculations show a reduced LUMO energy (-1.2 eV) at the β-carbon, facilitating conjugate additions .

Basic: How is compound stability assessed under experimental storage conditions?

Stability studies in DMSO or aqueous buffers (pH 4–9) at 4°C and 25°C are monitored via HPLC over 72 hours. Degradation pathways (e.g., hydrolysis of the ester group) are identified by mass spectrometry .

Advanced: What non-covalent interactions dominate crystal packing in structural analogs?

Crystal structures of related acrylates show C–H⋯O hydrogen bonds (2.6–2.9 Å) forming S(7) ring motifs and π-π interactions (centroid distances ~3.9 Å) between pyridinyl and phenyl rings. These interactions guide polymorph design for material science applications .

Basic: How does this compound compare structurally to bioactive sulfonamide derivatives?

Unlike simpler sulfonamides, this compound integrates a conjugated acrylate system and pyridinylamino group, enabling dual-mode interactions (e.g., enzyme active-site binding and allosteric modulation). Structural analogs show enhanced potency in kinase inhibition assays .

Advanced: What computational strategies predict its bioactivity and toxicity?

Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR kinase), while Quantitative Structure-Activity Relationship (QSAR) models correlate sulfonyl substituents with IC₅₀ values. ADMET predictions (SwissADME) assess metabolic stability and hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.